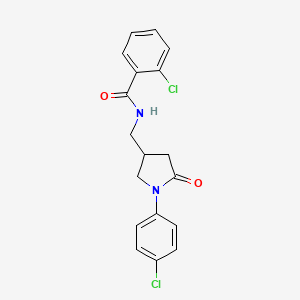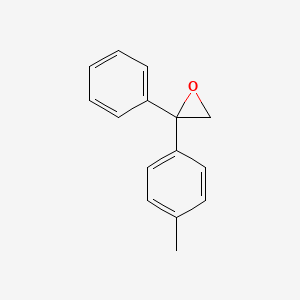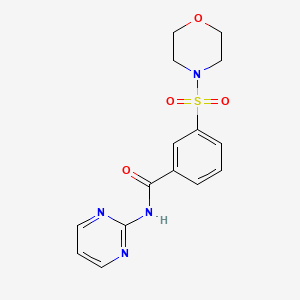
3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide, also known as MS-275, is a potent inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Kinase Inhibition and Cancer Therapy
One significant area of application for derivatives of 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is in the development of inhibitors targeting the PI3K-AKT-mTOR pathway, a critical signaling pathway involved in cancer cell growth and survival. For instance, derivatives containing the morpholine group and pyrimidine moiety have been shown to serve as potent and selective dual inhibitors of mTORC1 and mTORC2, highlighting their potential in cancer therapy (Hobbs et al., 2019).
Antifungal Activity
Research into N-Benzoyl-N'-dialkylthiourea derivatives, including those related to this compound, has explored their synthesis and antifungal properties. These studies have demonstrated the potential of such compounds in combating plant diseases caused by fungi like Botrytis cinerea and Verticillium dahliae, offering a pathway to new antifungal agents (Zhou Weiqun et al., 2005).
Synthetic Methodologies
The compound and its derivatives are also central to novel synthetic routes for heterocyclic compounds, which are crucial in pharmaceutical chemistry. For example, derivatives have been utilized as intermediates in synthesizing compounds that inhibit tumor necrosis factor alpha and nitric oxide, indicating their role in developing new therapeutic agents (Lei et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is the Leucine-rich repeat kinase 2 (LRRK2) . This kinase has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Mode of Action
This compound interacts with LRRK2, inhibiting its kinase activity . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . By inhibiting this activity, the compound can potentially be useful in the treatment of PD .
Biochemical Pathways
The inhibition of LRRK2 by this compound affects the biochemical pathways associated with PD . The downstream effects of this inhibition are currently under investigation.
Pharmacokinetics
It has been described as a brain-penetrant compound , suggesting it may have good bioavailability in the central nervous system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of LRRK2 kinase activity . This inhibition could potentially lead to a decrease in the symptoms of PD .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the patient’s overall health status, and genetic factors such as the presence of specific LRRK2 mutations . .
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-14(18-15-16-5-2-6-17-15)12-3-1-4-13(11-12)24(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSFZZGQDOSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)
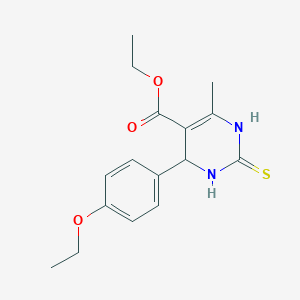
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)
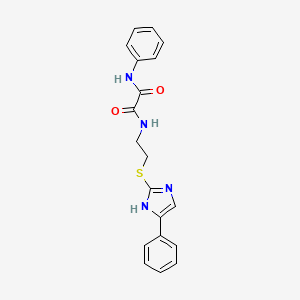
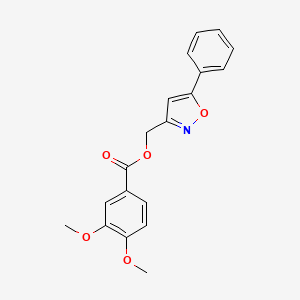
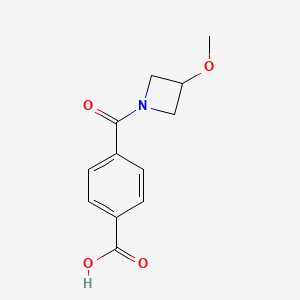
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)
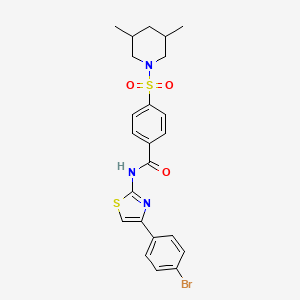
![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)
